molecular formula C19H18N4O2 B15209673 3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide CAS No. 920513-32-2

3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide

Katalognummer: B15209673
CAS-Nummer: 920513-32-2
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: PCLCTUXELNRJQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide is a complex organic compound that features an isoquinoline moiety Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide typically involves multiple steps. One common method includes the reaction of isoquinoline derivatives with appropriate amines and benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-functionalized compounds .

Wissenschaftliche Forschungsanwendungen

3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in multiple fields .

Eigenschaften

CAS-Nummer

920513-32-2

Molekularformel

C19H18N4O2

Molekulargewicht

334.4 g/mol

IUPAC-Name

3-[[2-(isoquinolin-6-ylamino)-2-oxoethyl]amino]-N-methylbenzamide

InChI

InChI=1S/C19H18N4O2/c1-20-19(25)14-3-2-4-16(10-14)22-12-18(24)23-17-6-5-15-11-21-8-7-13(15)9-17/h2-11,22H,12H2,1H3,(H,20,25)(H,23,24)

InChI-Schlüssel

PCLCTUXELNRJQK-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC(=CC=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.